molecular formula C6H9NO B15311014 2,4-Dimethyl-1h-pyrrol-3-ol

2,4-Dimethyl-1h-pyrrol-3-ol

Cat. No.: B15311014
M. Wt: 111.14 g/mol
InChI Key: UAXUNQXFKSUFJI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1h-pyrrol-3-ol: is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that are significant in various biological and chemical processes The presence of two methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,4-Dimethyl-1h-pyrrol-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst like iron (III) chloride can yield pyrrole derivatives . Another method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids followed by acid-mediated cyclization .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

2,4-Dimethyl-1h-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include various substituted pyrroles, ketones, aldehydes, and saturated pyrrole derivatives.

Scientific Research Applications

Chemistry:

2,4-Dimethyl-1h-pyrrol-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural product analogs .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential pharmacological activities. Pyrrole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1h-pyrrol-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The methyl groups can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .

Comparison with Similar Compounds

    Pyrrole: The parent compound without any substituents.

    2,5-Dimethylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions.

    3-Hydroxypyrrole: Pyrrole with a hydroxyl group at the 3 position.

Uniqueness:

2,4-Dimethyl-1h-pyrrol-3-ol is unique due to the specific positioning of its substituents. The combination of methyl groups at the 2 and 4 positions and a hydroxyl group at the 3 position imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and enhances its utility in various applications .

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2,4-dimethyl-1H-pyrrol-3-ol

InChI

InChI=1S/C6H9NO/c1-4-3-7-5(2)6(4)8/h3,7-8H,1-2H3

InChI Key

UAXUNQXFKSUFJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1O)C

Origin of Product

United States

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